4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide
Description
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a butanamide chain terminating in a 2-methoxyphenyl group.
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H19N5O3/c1-24-13-7-4-3-6-12(13)18-16(23)9-5-8-14-19-20-15-10-11-17(25-2)21-22(14)15/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,18,23) |
InChI Key |
PULAEHJZXIPLLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=CC=CC=C3OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting a suitable hydrazine derivative with a pyridazine precursor under acidic or basic conditions. This step often requires the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Butanamide Moiety: The butanamide moiety can be attached via an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the butanoic acid derivative, followed by reaction with the amine group of the methoxyphenyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. Triazole-based compounds have been reported to possess activity against various bacterial and fungal strains. For instance:
- A study highlighted the efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .
- The incorporation of the triazole moiety in this compound may enhance its ability to inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
Anticancer Properties
Compounds containing triazole rings have shown promise in cancer therapy. Research suggests that the unique structural features of triazoles can lead to selective cytotoxicity towards cancer cells while sparing normal cells:
- Some studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds is another area of interest. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:
- Evidence suggests that certain triazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore modified for diverse biological activities. Key structural variations among analogues include:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Chloro substituents (e.g., in ) correlate with cytotoxicity, suggesting halogenation at position 6 could enhance antiproliferative effects . Benzamide/sulfonamide derivatives () exhibit moderate antimicrobial activity, implying the butanamide chain in the target compound could be optimized for similar applications .
Synthetic Flexibility :
Antimicrobial Activity:
- N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives () show moderate activity against bacterial and fungal strains, likely due to the triazolo-pyridazine core’s ability to disrupt microbial enzymes .
- Sulfonamide-containing quinazolines () exhibit significant antibacterial activity, suggesting that introducing sulfonamide groups to the target compound’s butanamide chain could enhance efficacy .
Pharmacological Potential and Limitations
- The target compound’s methoxy groups may reduce metabolic degradation compared to unsubstituted analogues, extending half-life .
Biological Activity
The compound 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide is a member of the triazolopyridazine class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
- IUPAC Name: 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide
- Molecular Formula: C_{13}H_{15}N_{5}O_{3}
- Molecular Weight: 263.29 g/mol
- CAS Number: 1322605-17-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer progression and inflammatory responses. Notably, compounds in the triazolopyridazine class have demonstrated inhibitory effects on c-Met kinase, which is implicated in various cancers.
Anticancer Properties
Research indicates that derivatives of triazolopyridazine exhibit significant cytotoxicity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutics like Foretinib (IC50 = 0.019 μM) .
Antimicrobial Activity
Triazolopyridazine derivatives have also been explored for their antimicrobial properties. The presence of the methoxy group enhances their interaction with bacterial targets, leading to increased efficacy against various pathogens .
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity:
- Methoxy Group: Enhances solubility and bioavailability.
- Triazole Ring: Critical for enzyme inhibition and interaction with target proteins.
- Butanamide Side Chain: Modulates the binding affinity to biological targets.
Studies have shown that modifications to these groups can lead to variations in potency and selectivity against different targets .
Case Studies
-
Inhibition of c-Met Kinase:
A study evaluated multiple triazolo-pyridazine derivatives for their ability to inhibit c-Met kinase. Compound 12e showed remarkable inhibition comparable to Foretinib, indicating potential as a therapeutic agent for cancers overexpressing c-Met . -
Cytotoxicity Evaluation:
The cytotoxic effects were assessed using the MTT assay across various cell lines (A549, MCF-7, HeLa). Most compounds exhibited moderate cytotoxicity, with some derivatives showing IC50 values below 5 μM .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative approach involves dissolving hydrazine precursors (e.g., 2-hydrazinopyridine derivatives) in ethanol, followed by acetic acid catalysis and oxidative ring closure using sodium hypochlorite (NaOCl) at room temperature for 3 hours . This method yields ~73% isolated product after purification via alumina plug filtration. Ethanol as a solvent and NaOCl as an oxidant align with green chemistry principles, reducing hazardous waste .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : The compound falls under GHS hazard categories for acute toxicity (oral), skin/eye irritation, and respiratory sensitization. Key precautions include:
- Use of PPE: Gloves, lab coats, goggles, and respiratory protection if dust/aerosols form .
- Ventilation: Ensure fume hoods or local exhaust systems during synthesis .
- Emergency measures: Flush eyes with water for 15 minutes, wash skin with soap/water, and seek medical attention for ingestion/inhalation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (300–500 MHz) in DMSO-d6 to confirm substituent positions and purity. Residual DMSO peaks (2.50 ppm for ¹H, 39.52 ppm for ¹³C) serve as internal references .
- HRMS (ESI) : For exact mass validation (e.g., calculated vs. observed m/z values within ±0.0003 Da) .
- FTIR (ATR) : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers at room temperature, protected from light and moisture. Avoid exposure to oxidizing agents or strong acids/bases to prevent decomposition. Stability under refrigeration (2–8°C) is recommended for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative cyclization step in synthesizing the triazolopyridazine core?
- Methodological Answer : The cyclization involves nucleophilic attack of the hydrazine nitrogen on an adjacent carbonyl group, followed by oxidation (via NaOCl) to form the triazole ring. Computational studies (e.g., quantum chemical reaction path searches) suggest that ethanol stabilizes intermediates through hydrogen bonding, lowering activation energy . Contrast this with Cr(VI)-based oxidants, which pose environmental risks and require harsher conditions .
Q. How can green chemistry principles be applied to scale up synthesis while minimizing waste?
- Methodological Answer :
- Solvent selection : Ethanol (renewable, low toxicity) replaces dichloromethane or DMF .
- Catalyst optimization : Use NaOCl over DDQ or CrO3 to reduce heavy metal waste .
- Process design : Implement flow chemistry to enhance mixing and heat transfer, improving yield and reducing reaction time .
Q. What strategies are effective for modifying substituents to enhance bioactivity?
- Methodological Answer :
- Rational design : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, CF3) to modulate electronic effects on receptor binding .
- Molecular docking : Screen substituent libraries against target proteins (e.g., fungal 14α-demethylase) to prioritize candidates for synthesis .
- SAR studies : Compare IC50 values of analogs with varying alkyl/aryl chains on the butanamide moiety .
Q. How can computational modeling predict reaction outcomes or biological interactions?
- Methodological Answer :
- Reaction prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
- Docking simulations : Employ AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like kinases or GPCRs .
- ADMET profiling : Predict pharmacokinetics (e.g., logP, CYP450 inhibition) using tools like SwissADME .
Q. How do researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., IC50 variability in kinase inhibition assays) .
- Structural validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomer impurities .
Q. What reactor designs improve yield in large-scale synthesis?
- Methodological Answer :
- Batch reactors : Optimize stirring rate (≥500 rpm) and temperature control (±2°C) to prevent hot spots .
- Microwave-assisted synthesis : Reduce reaction time by 50% while maintaining >90% yield .
- Membrane reactors : Separate byproducts in situ to shift equilibrium toward product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
